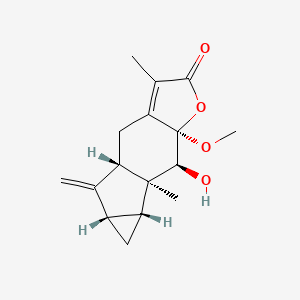
Chlorajapolide F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorajapolide F is a naturally occurring sesquiterpene isolated from the aerial parts of the plant Chloranthus japonicus . This compound has garnered attention due to its unique chemical structure and potential biological activities, including low cytotoxic activity against certain cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chlorajapolide F is primarily isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the aerial parts of Chloranthus japonicus using solvents like ethanol. The extract is then subjected to various chromatographic techniques to purify this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is typically obtained through small-scale extraction from plant material, which limits its availability for extensive research and application .
Análisis De Reacciones Químicas
Types of Reactions: Chlorajapolide F can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Chlorajapolide F has several scientific research applications, including:
Chemistry: Used as a reference compound for studying sesquiterpenes and their derivatives.
Industry: Limited industrial applications due to its scarcity and the complexity of its extraction.
Mecanismo De Acción
The mechanism of action of Chlorajapolide F involves its interaction with cellular pathways that regulate cell growth and apoptosis. It has been shown to exhibit low cytotoxic activity against certain cancer cell lines, suggesting that it may interfere with cellular processes essential for cancer cell survival . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
- Chlorajapolide G
- Chlorajapolide H
- Chlorajapolide I
- Shizukanolide
- Chloranthalactone E
Comparison: Chlorajapolide F is unique among its analogs due to its specific chemical structure and biological activity profile. While other similar compounds like Chlorajapolide G, H, and I also exhibit biological activities, this compound’s low cytotoxic activity against specific cancer cell lines sets it apart .
Propiedades
Fórmula molecular |
C16H20O4 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
(1S,7R,8S,9S,10R,12S)-8-hydroxy-7-methoxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one |
InChI |
InChI=1S/C16H20O4/c1-7-9-5-12(9)15(3)10(7)6-11-8(2)13(17)20-16(11,19-4)14(15)18/h9-10,12,14,18H,1,5-6H2,2-4H3/t9-,10+,12-,14+,15-,16-/m1/s1 |
Clave InChI |
NIDGSFJPVYDWLY-KKWMXKHBSA-N |
SMILES isomérico |
CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@@H]([C@@]2(OC1=O)OC)O)C |
SMILES canónico |
CC1=C2CC3C(=C)C4CC4C3(C(C2(OC1=O)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


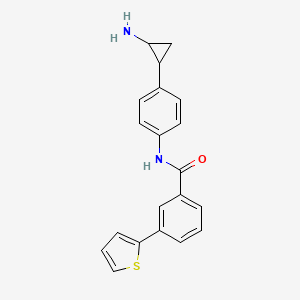
![Sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate](/img/structure/B12406546.png)
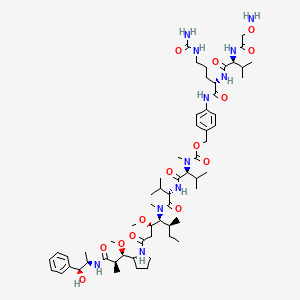
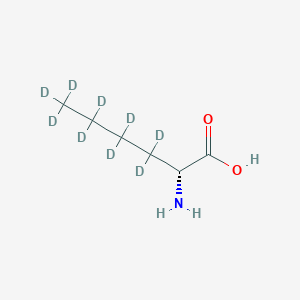
![18-Hydroxy-17-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one](/img/structure/B12406557.png)
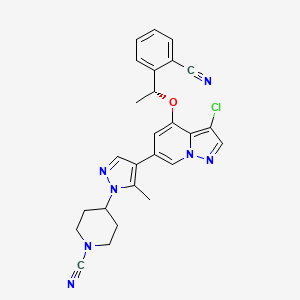
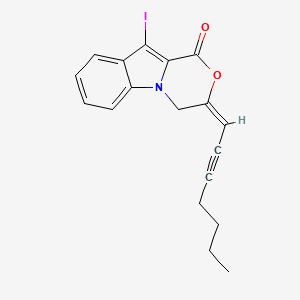
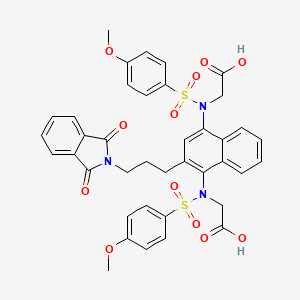
![5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12406579.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate](/img/structure/B12406585.png)
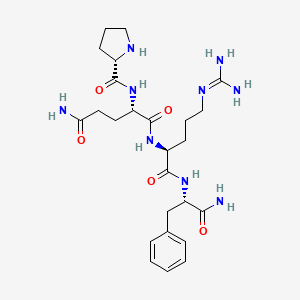
![benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12406594.png)
![(2R,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12406607.png)

